methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate typically involves multiple steps. One common method includes the condensation of a benzodioxole derivative with a pyrrole carboxylate under specific conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole moiety is known to interact with various biological pathways, potentially affecting signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate
- Ethyl (2-bromophenyl)acetate
- Methyl (4-bromophenyl)acetate
Uniqueness
Methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate is unique due to its combination of a benzodioxole ring and a pyrrole carboxylate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO5/c1-13-20(22(26)27-2)16(21(25)24(13)11-14-6-4-3-5-7-14)8-15-9-18-19(10-17(15)23)29-12-28-18/h3-10H,11-12H2,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUABKYXKXRHVHS-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)N1CC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)N1CC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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